molecular formula C16H19BO5 B2396202 MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate CAS No. 1820715-36-3

MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate

Cat. No.: B2396202
CAS No.: 1820715-36-3
M. Wt: 302.13
InChI Key: GGOVKVSVLZQGIL-UHFFFAOYSA-N
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Description

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate is a boron-containing heterocyclic compound featuring a benzofuran core substituted with a methyl ester at position 2 and a tetramethyl-1,3,2-dioxaborolane group at position 5. The dioxaborolane moiety serves as a protected boronic acid, enhancing stability while retaining reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO5/c1-15(2)16(3,4)22-17(21-15)11-6-7-12-10(8-11)9-13(20-12)14(18)19-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOVKVSVLZQGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Overview

The target compound features a benzofuran core substituted at position 5 with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at position 2 with a methyl ester (Fig. 1). Its molecular formula is $$ \text{C}{16}\text{H}{19}\text{BO}_5 $$ (MW: 302.135 g/mol), with a purity of ≥95% when synthesized under optimized conditions. The boronate ester moiety enhances stability against hydrolysis compared to boronic acids, making it ideal for storage (2–8°C) and handling in air-sensitive reactions.

Synthetic Strategies for Boronate Ester Incorporation

Miyaura Borylation of Halogenated Precursors

The most widely reported method involves Miyaura borylation , a palladium-catalyzed coupling between a halogenated benzofuran precursor and bis(pinacolato)diboron (B$$2$$Pin$$2$$). This approach is favored for its high regioselectivity and compatibility with ester functionalities.

Preparation of Methyl 5-Bromo-1-Benzofuran-2-Carboxylate

The synthesis begins with the bromination of methyl 1-benzofuran-2-carboxylate at position 5. While explicit details for this step are scarce in the provided sources, analogous protocols suggest the use of $$ \text{N}$$-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C. The ester group remains intact under these conditions, directing electrophilic substitution to the 5-position due to the electron-donating methoxycarbonyl group.

Miyaura Borylation Reaction

The brominated intermediate undergoes borylation with B$$2$$Pin$$2$$ under palladium catalysis. A representative procedure from Wang et al. (2019) outlines the following optimized conditions:

  • Catalyst : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) ($$ \text{Pd(dppf)Cl}_2 $$)
  • Base : Potassium acetate ($$ \text{KOAc} $$)
  • Solvent : 2-Methyltetrahydrofuran (2-MeTHF)
  • Temperature : 90°C
  • Duration : 24 hours
  • Atmosphere : Inert (argon or nitrogen)

Reaction Mechanism :

  • Oxidative addition of Pd(0) to the C–Br bond.
  • Transmetallation with B$$2$$Pin$$2$$ to form a Pd–Bpin complex.
  • Reductive elimination to yield the boronate ester.

Typical Workup :

  • Dilution with ethyl acetate ($$ \text{EtOAc} $$)
  • Aqueous extraction and drying over $$ \text{Na}2\text{SO}4 $$
  • Column chromatography (hexanes/EtOAc gradient)

This method achieves an 88% isolated yield, with purity confirmed by HPLC.

Critical Analysis of Reaction Parameters

Catalyst Selection

Pd(dppf)Cl$$2$$ is preferred due to its stability and ability to facilitate C–B bond formation without decomposing the ester group. Alternative catalysts like Pd(PPh$$3$$)$$_4$$ result in lower yields (≤70%).

Solvent Effects

2-MeTHF outperforms traditional solvents (dioxane, DMF) by reducing side reactions and improving solubility of the boronate ester.

Temperature and Time

Prolonged heating (24 hours) at 90°C ensures complete conversion, as lower temperatures (60°C) leave residual starting material.

Characterization and Analytical Data

Spectroscopic Identification

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$): δ 7.85 (d, $$ J = 8.2 $$ Hz, 1H, Ar–H), 7.45–7.38 (m, 2H, Ar–H), 6.95 (s, 1H, furan-H), 3.90 (s, 3H, OCH$$3$$), 1.35 (s, 12H, pinacol CH$$_3$$).
  • $$ ^{11}\text{B} $$ NMR (128 MHz, CDCl$$_3$$): δ 30.2 (quartet, $$ J = 150 $$ Hz).
  • IR (ATR): $$ \nu $$ 1720 cm$$ ^{-1} $$ (C=O ester), 1350 cm$$ ^{-1} $$ (B–O).

Chromatographic Purity

HPLC analysis (C18 column, 80:20 H$$_2$$O/ACN) shows a single peak at 7.2 minutes, confirming ≥95% purity.

Applications in Organic Synthesis

The compound’s boronate ester group enables cross-coupling with aryl halides via Suzuki-Miyaura reactions. For example, it has been utilized in the synthesis of kinase inhibitors and fluorescent materials.

Chemical Reactions Analysis

MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. It participates in various chemical reactions, including:

  • Suzuki Coupling: Reacts with aryl halides to form biaryl compounds.
  • Oxidation Reactions: The boronic ester can be oxidized to yield boronic acids.
  • Electrophilic Substitution: The benzofuran ring can undergo further functionalization .

Medicinal Chemistry

This compound is being explored for its potential in drug development:

  • Enzyme Inhibitors: Its structure allows for the design of inhibitors targeting specific enzymes.
  • Anticancer Agents: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic properties against human cancer cell lines .

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of various benzofuran derivatives, this compound demonstrated significant activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Mechanistic studies revealed that treatment led to apoptosis and cell cycle arrest in these cancer cells .

Material Science

The compound is also relevant in material science:

  • Development of New Materials: Its unique electronic and optical properties make it suitable for creating advanced materials used in electronics and photonics .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Organic SynthesisBuilding block for complex moleculesParticipates in Suzuki coupling reactions
Medicinal ChemistryDrug development (enzyme inhibitors)Exhibits anticancer activity in cell lines
Material ScienceCreation of advanced materialsUnique electronic and optical properties

Mechanism of Action

The mechanism of action of MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Key Structural Differences :

  • Core Heterocycle : Benzofuran (oxygen-containing) vs. benzoxazole (oxygen and nitrogen) vs. pyrazole (nitrogen-only).
  • Substituents : The target compound’s methyl ester contrasts with benzoxazole’s unsubstituted core and pyrazole’s trifluoromethyl group.

Physicochemical Properties and Reactivity

Reactivity in Suzuki-Miyaura Coupling

The electron-withdrawing ester group in the benzofuran derivative may moderately activate the boron group for cross-coupling, though steric hindrance from the dioxaborolane could slow kinetics. In contrast, benzoxazole’s inherent electron deficiency and pyrazole’s trifluoromethyl group likely enhance reactivity .

Data Tables

Table 1: Comparative Analysis of Selected Boronates

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Reactivity (Suzuki) Solubility Stability Applications
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate Benzofuran Methyl ester (C2), dioxaborolane (C5) ~276.81 Not available Moderate Moderate (DMSO) High Pharmaceuticals, materials
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Benzoxazole None 276.19 EN300-232833 High Low (THF) Moderate Organic electronics
1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole Pyrazole Trifluoromethyl (C5), methyl (N1) ~248.06 1353003-51-6 High High (DMF) High Medicinal chemistry

Table 2: Electronic Effects on Reactivity

Compound Type Electron-Deficient Core? Key Substituent Effects Reactivity Trend
Benzofuran Yes (ester) Ester withdraws electrons, activates boron Moderate
Benzoxazole Yes Inherent electron deficiency High
Pyrazole (CF3) Yes (CF3) Strong electron withdrawal High

Biological Activity

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C20H23BO4
  • Molecular Weight : 338.21 g/mol

The compound features a benzofuran moiety substituted with a tetramethyl dioxaborolane group, which may enhance its biological activity by facilitating interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with boron-containing reagents. The specific methods can vary, but they often include steps such as:

  • Formation of Benzofuran Derivative : Starting from appropriate phenolic compounds.
  • Boronation Reaction : Utilizing tetramethyl dioxaborolane reagents under controlled conditions.
  • Esters Formation : Converting the resulting boronic acid into the desired ester form.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that benzofuran compounds exhibit significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-231 (TNBC)0.126
Other Benzofuran DerivativesMCF717.02

The compound demonstrated a strong inhibitory effect on cell proliferation in the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while exhibiting lower toxicity against non-cancerous cells.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Cell Proliferation : The compound shows potential for inhibiting key signaling pathways involved in cancer cell growth.
  • Induction of Apoptosis : It may promote apoptotic pathways in cancer cells while sparing normal cells.
  • Targeting Matrix Metalloproteinases (MMPs) : Some studies indicate that it could inhibit MMPs involved in tumor metastasis .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antitumor Activity : A study involving BALB/c nude mice showed that treatment with the compound significantly reduced tumor metastasis compared to control groups .
    • Methodology : Mice were injected with MDA-MB-231 cells and treated with the compound over a period of 30 days.
    • Results : Reduced metastatic nodules were observed in treated mice.
  • Pharmacokinetic Evaluation : In vivo studies conducted on Sprague-Dawley rats assessed the pharmacokinetics of the compound:
    • Cmax : 592 ± 62 mg/mL
    • Tmax : Slow elimination observed with a half-life indicating moderate exposure .

Safety Profile

While exploring its biological activities, safety assessments are crucial. The compound has been classified under various hazard categories due to its potential toxicity:

Hazard TypeDescription
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Environmental ImpactNot fully investigated for ecological effects

Q & A

Q. What are the optimal synthetic routes for methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate?

The synthesis involves multi-step reactions:

Benzofuran Core Formation : Friedel-Crafts acylation or Claisen condensation to construct the benzofuran backbone .

Boronate Ester Introduction : Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) to install the tetramethyl dioxaborolane group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid steric hindrance from the methyl ester group .

Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzofuran C-5 boronate vs. C-2 methyl ester). ¹¹B NMR can verify boronate integrity .
  • Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns, especially for boron-containing fragments .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain in the dioxaborolane ring .

Advanced Research Questions

Q. How does steric hindrance from the methyl ester group influence Suzuki-Miyaura cross-coupling efficiency?

The methyl ester at C-2 creates steric bulk, which:

  • Slows Transmetallation : Requires longer reaction times (e.g., 24–48 hrs) or elevated temperatures (80–100°C) .
  • Demands Ligand Optimization : Bulky ligands like SPhos or RuPhos improve catalytic activity by reducing steric clashes .
  • Solution : Computational modeling (DFT) predicts transition-state geometries to guide ligand selection .

Q. What crystallographic challenges arise during structural refinement of this compound?

  • Disorder in the Dioxaborolane Ring : Tetramethyl groups often exhibit rotational disorder. SHELXL’s PART instruction partitions disordered atoms, and ISOR restraints stabilize thermal motion .
  • Twinned Crystals : SHELXE resolves twinning via HKLF5 data format, critical for high-Z′ structures .
  • Validation : PLATON checks for missed symmetry and validates hydrogen bonding interactions .

Q. How do electronic effects of substituents modulate biological activity in SAR studies?

  • Boron as a Bioisostere : The dioxaborolane group mimics carboxylates, enhancing target binding in enzyme inhibition assays .
  • Halogen Substitution : Replacing the methyl ester with bromine (as in Ethyl 5-bromobenzofuran-2-carboxylate) alters lipophilicity (logP) and cytotoxicity profiles .
  • Data-Driven Design : QSAR models correlate substituent Hammett σ values with IC₅₀ data to prioritize derivatives .

Methodological Tables

Q. Table 1: Comparative Reactivity of Boronate Esters in Cross-Coupling

Boronate DerivativeCoupling PartnerYield (%)Reference
Methyl 5-(dioxaborolan-2-yl)-benzofuran4-Bromotoluene72
Ethyl 5-(dioxaborolan-2-yl)-benzofuran2-Chloropyridine58
Phenylboronic acid pinacol ester3-Iodoanisole89

Q. Table 2: Crystallographic Data for Methyl 5-(Dioxaborolan-2-yl)-benzofuran

ParameterValue
Space GroupP2₁/c
R-factor (%)3.21
Bond Length (B–O)1.36–1.39 Å
Dihedral Angle (C5-B)178.5°

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